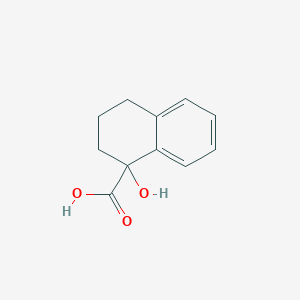
1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H12O3. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and is characterized by the presence of a hydroxyl group and a carboxylic acid group on the tetrahydronaphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, which is then subjected to further functionalization to introduce the hydroxyl and carboxylic acid groups . The reaction conditions typically involve the use of a nickel catalyst under high pressure and temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of activated carbon-supported molybdenum carbides has been reported to enhance the efficiency of the hydrogenation step . The subsequent functionalization steps are carried out using standard organic synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions adjacent to the hydroxyl and carboxylic acid groups, using reagents like sulfuric acid or nitric acid.
Major Products: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of tetrahydronaphthalene, which can be further utilized in organic synthesis .
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,4-Tetrahydronaphthalene
- 1,2,3,4-Tetrahydro-1-naphthol
- 1,2,3,4-Tetrahydro-1-naphthoic acid
Comparison: Compared to these similar compounds, 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-hydroxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-10(13)11(14)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,14H,3,5,7H2,(H,12,13) |
InChI-Schlüssel |
LXPBREXWDRGNSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C1)(C(=O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














